N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
CAS No.:
Cat. No.: VC20077004
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H12N4O/c1-10(19)16-12-5-2-4-11(8-12)13-9-18-7-3-6-15-14(18)17-13/h2-9H,1H3,(H,16,19) |
| Standard InChI Key | ZEWVNCDQFOLJPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Introduction
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is an organic compound belonging to the class of imidazo[1,2-a]pyrimidines, which are characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multi-step chemical reactions. A common approach includes the formation of the imidazo[1,2-a]pyrimidine core through condensation reactions involving 2-aminopyridine derivatives. The acetamide group is introduced via acylation reactions. Purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can be achieved using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), while reduction can be carried out using sodium borohydride (NaBH4). Substitution reactions, particularly at the imidazole and pyrimidine rings, can occur in the presence of nucleophiles and a base.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO4 or H2O2, acidic/basic conditions | Hydroxylated derivatives |
| Reduction | NaBH4 in methanol or ethanol | Amine derivatives |
| Substitution | Nucleophiles (amines/thiols) with NaOH | Substituted derivatives |
Biological Activities and Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is explored for its potential biological activities, including anticancer and anti-inflammatory effects. The compound may interact with specific molecular targets, such as kinases, which play a role in cell proliferation and survival. In vitro studies have shown promising cytotoxicity against cancer cell lines.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Potential inhibition of kinases, cytotoxicity against cancer cell lines |
| Anti-inflammatory Effects | Modulation of pro-inflammatory cytokines, inhibition of inflammatory pathways |
Comparison with Similar Compounds
Compounds similar to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, share structural similarities but differ in their specific substitution patterns. These differences impart unique chemical and biological properties to each compound.
| Similar Compound | Structural Similarity | Unique Features |
|---|---|---|
| N-(pyridin-2-yl)amides | Amide linkage | Different ring systems |
| 3-bromoimidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine scaffold | Presence of bromine |
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